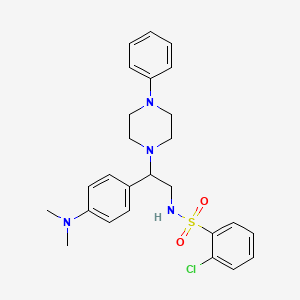

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31ClN4O2S/c1-29(2)22-14-12-21(13-15-22)25(20-28-34(32,33)26-11-7-6-10-24(26)27)31-18-16-30(17-19-31)23-8-4-3-5-9-23/h3-15,25,28H,16-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBDGCFXOZDPFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 453.02 g/mol. The chemical structure features a sulfonamide group, which is known for its role in various biological activities, particularly in medicinal chemistry.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, sulfonamide derivatives have been shown to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis. A study highlighted the effectiveness of sulfonamides in inhibiting tumor growth in various cancer models, suggesting that the target compound may share similar mechanisms .

Neuropharmacological Effects

The presence of a piperazine moiety in the compound suggests potential neuropharmacological effects. Piperazine derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction may lead to anxiolytic and antidepressant effects, as evidenced by studies on related compounds .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Compounds similar to the target structure have demonstrated AChE inhibitory activity, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .

The biological activity of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing neurotransmitter dynamics.

- Enzyme Inhibition : By inhibiting enzymes like AChE, the compound can alter neurotransmitter levels, impacting cognitive functions.

- Cell Cycle Interference : Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to apoptosis.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated anticancer activity in breast cancer cell lines with IC50 values indicating effective growth inhibition. |

| Study B | Reported significant AChE inhibition with IC50 values lower than those of standard drugs used for Alzheimer's treatment. |

| Study C | Explored the neuropharmacological effects in animal models, showing reduced anxiety-like behavior after administration. |

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a chloro group, a dimethylamino phenyl group, and a piperazine moiety. Its molecular formula is , with a molecular weight of approximately 463.03 g/mol. The sulfonamide group contributes to its biological activity, making it a candidate for pharmaceutical development.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structures to 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives containing sulfonamide groups have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells .

- A study on related compounds demonstrated their ability to induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

-

Antimicrobial Properties :

- The compound's sulfonamide functionality is known for its antimicrobial effects. Similar derivatives have been evaluated for their efficacy against bacterial strains, showing promising results comparable to established antibiotics .

- In vitro studies have assessed the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of related compounds, indicating their potential as new antimicrobial agents .

-

Central Nervous System (CNS) Activity :

- The presence of the piperazine ring suggests potential CNS activity, as piperazine derivatives are often explored for their neuropharmacological effects. Compounds with similar structures have been investigated for their ability to interact with neurotransmitter receptors, which may lead to applications in treating neurological disorders .

Biological Research Applications

- Structure-Activity Relationship (SAR) Studies :

-

Drug Design and Development :

- Given its diverse biological activities, this compound can be utilized in drug design efforts targeting various diseases. Computational methods like quantitative structure–activity relationship (QSAR) modeling are employed to predict the biological activity of new derivatives based on the existing compound's structure .

- In Vivo Studies :

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and functional differences between the target compound and related molecules from the evidence, emphasizing substituent effects, synthesis, and biological relevance.

Piperazine-Containing Sulfonamides

- 4-Chloro-N-[2-[4-(4-Chlorophenyl)Sulfonylpiperazin-1-yl]Ethyl]Benzenesulfonamide () Structural Features: Dual sulfonamide groups, two chloro substituents on benzene rings. Key Differences: Lacks the dimethylamino-phenyl group present in the target compound. The dual sulfonamide structure may enhance metabolic stability but reduce blood-brain barrier permeability compared to the target molecule’s dimethylamino group, which could improve solubility . Synthesis: Prepared via sulfonylation of piperazine intermediates, similar to methods in .

N-(2-([1,1'-Biphenyl]-4-yl)-2-((2,2,6,6-Tetramethylpiperidin-1-yl)Oxy)Ethyl)-N-(Phenylsulfonyl)Benzenesulfonamide (2f, )

- Structural Features : Biphenyl substituent, tetramethylpiperidinyloxy group.

- Key Differences : The bulky tetramethylpiperidinyloxy group may sterically hinder receptor binding compared to the target compound’s phenylpiperazine. However, the biphenyl moiety could enhance lipophilicity .

- Synthesis : Yielded 66% via GP1 method, purified by silica chromatography .

Piperazine-Linked Non-Sulfonamide Analogs

- 5-(4-(2,4-Dichlorophenyl)Piperazin-1-yl)-N-(4-(Pyridin-2-yl)Phenyl)Pentanamide (7o, ) Structural Features: Dichlorophenyl-piperazine, pentanamide linker, pyridinylphenyl group. The 2,4-dichlorophenyl substituent may enhance dopamine D3 receptor selectivity, as reported in . Synthesis: Synthesized via substitution of piperazine precursors, purified by normal-phase chromatography .

- N-(3-Chloro-2-(3-Nitrophenyl)-4-Oxoazetidin-1-yl)-2-(4-Phenylpiperazin-1-yl)Acetamide () Structural Features: Azetidinone core, nitro-phenyl group. Key Differences: The β-lactam (azetidinone) ring introduces conformational rigidity absent in the target compound, possibly affecting bioavailability. Derivatives in this class were studied for antimicrobial activity .

Research Findings and Implications

- Receptor Selectivity : Piperazine derivatives with halogenated aryl groups (e.g., 7o in ) show enhanced selectivity for dopamine D3 receptors, suggesting the target compound’s chloro and phenylpiperazine groups may confer similar selectivity .

- Metabolic Stability: Dual sulfonamide analogs () exhibit resistance to enzymatic degradation, whereas the target compound’s dimethylamino group may balance stability and solubility .

- Synthetic Accessibility : Compounds like 2e and 2f () were synthesized in moderate yields (66–75%) using silica chromatography, indicating feasible scalability for the target molecule with optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.